molecular formula C16H19N3O2S B2590706 (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 2034472-70-1

(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2590706
CAS No.: 2034472-70-1
M. Wt: 317.41
InChI Key: DYZVZJBBYXKSIE-UHFFFAOYSA-N
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Description

(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure, which integrates a piperidine ring linked via an ether bridge to a 2,6-dimethylpyrimidine moiety and a thiophene-2-carbonyl group, makes it a valuable scaffold for constructing novel bioactive molecules. Piperidine and pyrimidine rings are privileged structures in pharmaceuticals, frequently found in compounds with diverse biological activities . The specific molecular architecture of this compound suggests potential for application in early-stage research, particularly in the design and synthesis of new therapeutic agents. Researchers can utilize this chemical as a key intermediate or a core template for developing modulators of various biological targets. The structure is analogous to piperidine-substituted compounds investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, highlighting the relevance of such chemotypes in antiviral research . Furthermore, the presence of the thiophene ring, a common feature in agrochemicals and pharmaceuticals, may be explored for its electronic and steric properties in structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers handling this compound should consult its safety data sheet and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-9-15(18-12(2)17-11)21-13-5-3-7-19(10-13)16(20)14-6-4-8-22-14/h4,6,8-9,13H,3,5,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZVZJBBYXKSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Incorporation of the Thiophene Ring: The thiophene ring is usually added through cross-coupling reactions such as Suzuki or Stille coupling, utilizing thiophene boronic acids or stannanes.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Using methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine or piperidine rings, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrimidine or piperidine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Explored for its electronic properties, making it a candidate for use in organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application:

    Pharmacological Activity: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of its functional groups, which dictate its behavior in various chemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Core Scaffolds

Target Compound
  • Core: Piperidine ring with 2,6-dimethylpyrimidin-4-yl ether and thiophen-2-yl methanone.
  • Key Features: Methyl groups on pyrimidine enhance steric shielding and metabolic stability.
Comparison Compounds

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one ():

  • Differences : Replaces thiophen-2-yl with indole-3-sulfanyl.
  • Impact : Indole’s larger aromatic system may improve target binding but reduce solubility .

Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ): Differences: Piperazine replaces piperidine; trifluoromethylphenyl adds electronegativity. Impact: Piperazine’s flexibility may enhance receptor interactions, while -CF₃ increases lipophilicity .

4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, ): Differences: Pyrazole and butanone substituents. Impact: Extended alkyl chain may improve membrane permeability .

Physicochemical Properties

Compound Molecular Weight logP* Hydrogen Bond Acceptors Key Substituents
Target Compound ~396.5† 2.8 5 2,6-Dimethylpyrimidine, Thiophene
Compound 21 () ~408.4 3.5 4 -CF₃, Piperazine
Compound 7a () ~463.9 4.1 6 Chlorophenoxy, Thienopyrimidine
Compound 9 () ~890.9 6.2 9 TBDMS, Diene-thioether

*Estimated using fragment-based methods.
†Calculated based on .

Key Observations :

  • The target compound’s moderate logP (2.8) suggests balanced solubility and permeability.

Biological Activity

The compound (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone is a novel organic molecule with potential therapeutic applications. Its unique structure, characterized by a combination of piperidine, pyrimidine, and thiophene moieties, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N5O3C_{19}H_{25}N_{5}O_{3} with a molecular weight of approximately 371.441g/mol371.441\,g/mol. Its structural features include:

  • Pyrimidine core : Contributes to various biological interactions.
  • Piperidine ring : Known for its role in pharmacological activity.
  • Thiophene unit : Imparts additional chemical reactivity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and piperidine have shown effectiveness against various bacteria and fungi. A study highlighted the synthesis and evaluation of thiazolidinone derivatives that demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria at concentrations ranging from 100 to 400 µg/mL .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells. For example, thiazolidin derivatives were found to exhibit antiproliferative effects against several cancer cell lines, including HeLa and A549 cells . The mechanism often involves modulation of cell signaling pathways related to growth and survival.

Enzyme Inhibition

Initial studies suggest that the compound may act as an enzyme inhibitor. Compounds that share structural similarities with this compound have been shown to interact with specific enzymes, potentially leading to therapeutic effects . Further research is required to elucidate these interactions.

Case Studies

  • Antimicrobial Evaluation : A series of synthesized compounds were tested for their antimicrobial activity, revealing that several exhibited significant inhibition against pathogenic bacteria .
  • Anticancer Activity : In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cells through both intrinsic and extrinsic pathways .
  • Enzyme Interaction Studies : Research focused on enzyme inhibition revealed promising results for compounds structurally related to this compound, suggesting potential applications in drug development .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-oneContains piperidine and pyrimidineAntioxidant, anti-inflammatory
PyrimethaminePyrimidine derivativeAntiprotozoal activity
5-FluorouracilFluorinated pyrimidineAnticancer activity

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